

2-(2-Chlorophenyl)oxirane safety and handling precautions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Chlorophenyl)oxirane

Cat. No.: B120550

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **2-(2-Chlorophenyl)oxirane**

For Researchers, Scientists, and Drug Development Professionals

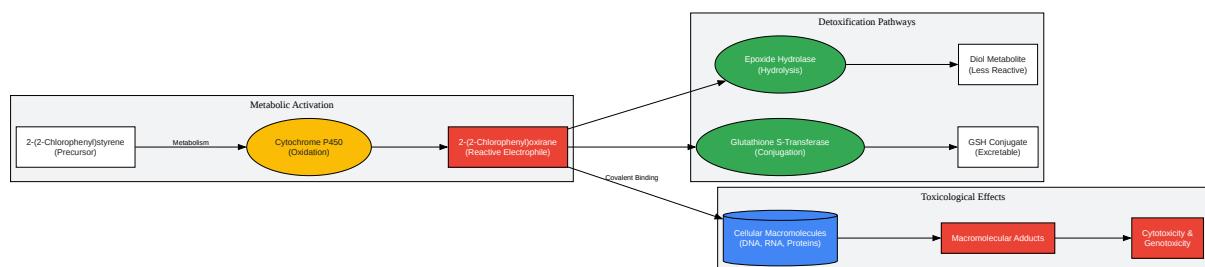
This guide provides comprehensive safety and handling information for **2-(2-chlorophenyl)oxirane**, a compound utilized in organic synthesis.^{[1][2][3]} Given the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related epoxides, such as styrene oxide, to provide a thorough understanding of its potential hazards.

Chemical and Physical Properties

Proper handling of any chemical begins with an understanding of its physical properties. The following table summarizes the key physical and chemical data for **2-(2-chlorophenyl)oxirane**.

Property	Value	Source
Molecular Formula	C8H7ClO	[4]
Molecular Weight	154.59 g/mol	[4]
CAS Number	62717-50-4	[4]
Appearance	Liquid	[1]
Boiling Point	230.4°C at 760 mmHg	[5]
Density	1.283 g/mL at 25°C	[5]
Flash Point	68°F (20°C) - closed cup	[5] [6]
Solubility	Soluble in organic solvents, less soluble in water.	[1]
Storage Condition	Sealed in dry, Store in refrigerator (2 to 8 °C).	[7]

Hazard Identification and GHS Classification


2-(2-Chlorophenyl)oxirane is classified as a hazardous substance. The following table summarizes its GHS classification.[\[4\]](#)

Hazard Class	Hazard Category	Hazard Statement
Flammable liquids	Category 3	H226: Flammable liquid and vapor [4]
Acute toxicity, oral	Category 4	H302: Harmful if swallowed [4]
Acute toxicity, dermal	Category 4	H312: Harmful in contact with skin [4]
Skin corrosion/irritation	Category 2	H315: Causes skin irritation [4]
Serious eye damage/eye irritation	Category 2A	H319: Causes serious eye irritation [4]
Acute toxicity, inhalation	Category 4	H332: Harmful if inhaled [4]
Specific target organ toxicity, single exposure	Category 3	H335: May cause respiratory irritation [4]

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on **2-(2-chlorophenyl)oxirane** are not readily available in the public domain, the toxicity of structurally similar epoxides like styrene oxide is well-documented. Epoxides are known to be reactive electrophiles that can exert toxic effects through covalent binding to cellular macromolecules such as DNA, RNA, and proteins.

The primary mechanism of toxicity for many epoxides involves metabolic activation by cytochrome P450 enzymes, leading to the formation of the reactive epoxide ring.[\[8\]](#)[\[9\]](#)[\[10\]](#) This epoxide can then be detoxified through enzymatic hydrolysis by epoxide hydrolase to form a diol, or by conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs). [\[5\]](#) If these detoxification pathways are overwhelmed, the epoxide can react with nucleophilic sites on cellular macromolecules, leading to cytotoxicity and genotoxicity.

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway and toxicity mechanism of **2-(2-Chlorophenyl)oxirane**.

Experimental Protocols

Due to the absence of specific experimental data for **2-(2-chlorophenyl)oxirane**, the following are generalized protocols for assessing the acute toxicity and irritation potential of a similar chemical, based on standard OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

- Animal Model: Healthy, young adult female rats (e.g., Wistar strain), nulliparous and non-pregnant.
- Housing: Animals are housed individually in controlled conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.
- Dose Administration: The test substance is administered orally by gavage. A starting dose is selected based on available information, typically below the estimated LD50.
- Procedure:
 - A single animal is dosed.
 - If the animal survives, the next animal is given a higher dose. If it dies, the next is given a lower dose. The dose progression factor is typically 1.5-2.0.
 - Observations are made for at least 14 days, checking for clinical signs of toxicity and mortality.
 - The procedure continues until stopping criteria are met (e.g., a number of reversals in outcome have occurred).
- Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

- Animal Model: Healthy, young adult rabbits (e.g., New Zealand White).
- Preparation: The fur on the back of the animal is clipped 24 hours before the test.
- Application:

- A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area (approx. 6 cm²) of skin under a gauze patch.
- The trunk of the animal is wrapped with a semi-occlusive dressing to hold the patch in place.
- Exposure and Observation:
 - The patch is removed after a 4-hour exposure period.
 - The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The severity of skin reactions is scored according to a standardized scale. The substance is classified as an irritant based on the mean scores.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and risk.

Handling:

- Handle in a well-ventilated place, preferably in a chemical fume hood.[11]
- Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
- Avoid contact with skin and eyes.[11]
- Use non-sparking tools and prevent electrostatic discharge.[11]
- Wash hands thoroughly after handling.

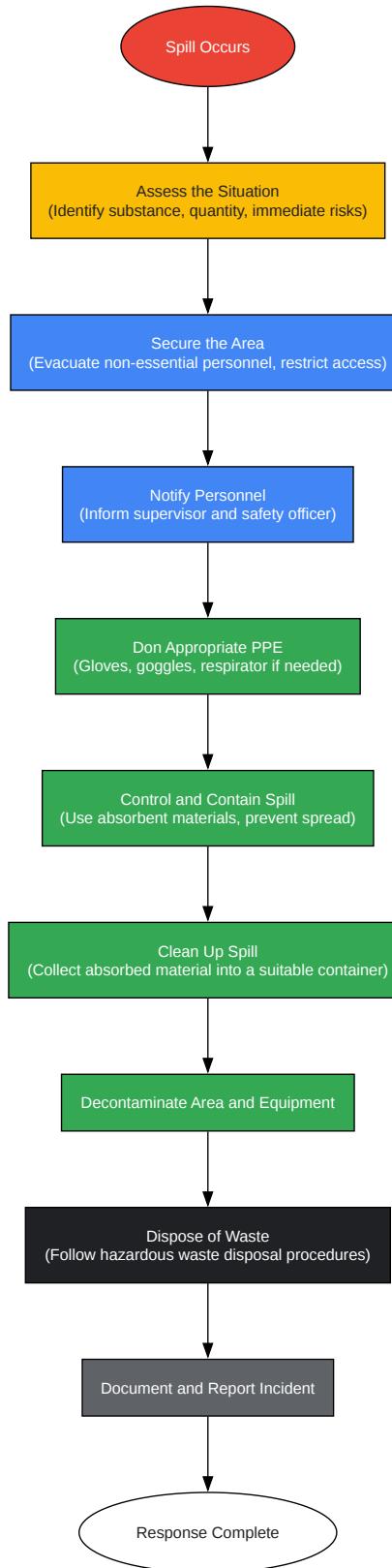
Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- Store away from incompatible materials such as oxidizing agents, acids, and bases.

- Keep away from sources of ignition.[12]
- Recommended storage is in a refrigerator (2-8°C).[7]

Emergency Procedures

First-Aid Measures

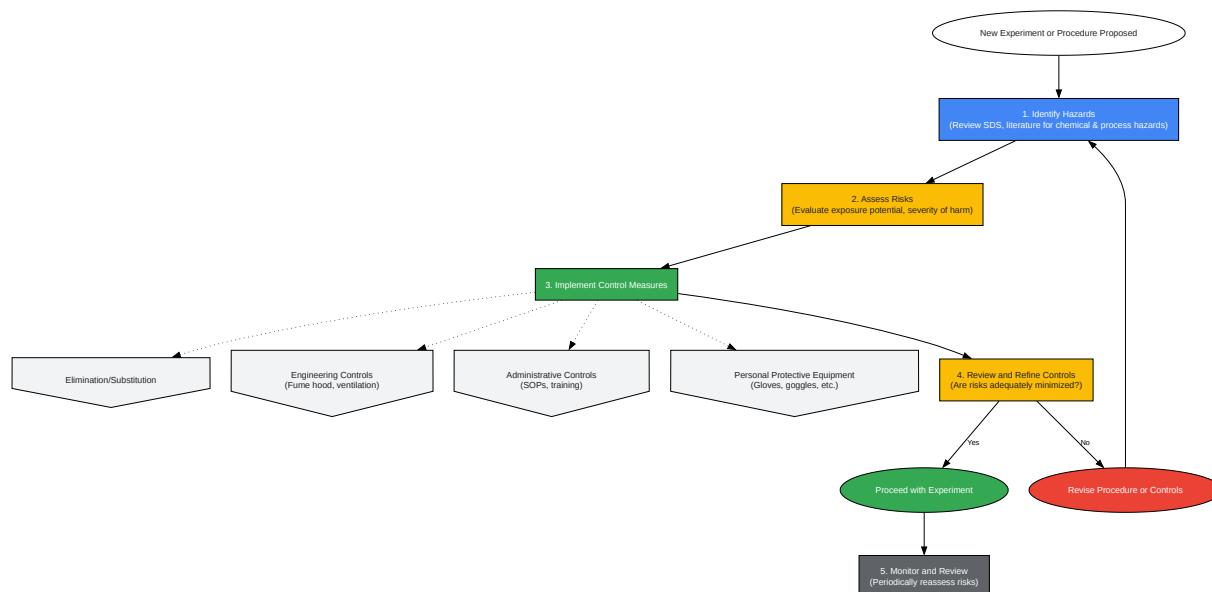

Exposure Route	First-Aid Procedure
Inhalation	Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11]
Skin Contact	Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[11]
Eye Contact	Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [11]
- Specific Hazards: Flammable liquid and vapor. May produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride in a fire.
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.



[Click to download full resolution via product page](#)

Caption: Emergency spill response workflow for **2-(2-Chlorophenyl)oxirane**.

Laboratory Chemical Risk Assessment

A thorough risk assessment should be conducted before working with **2-(2-chlorophenyl)oxirane**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for a laboratory chemical risk assessment.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[\[11\]](#) Contaminated materials from spills and clean-up should be collected in suitable, closed containers and treated as hazardous waste.[\[11\]](#)

This technical guide is intended to provide comprehensive safety and handling information for **2-(2-chlorophenyl)oxirane** to be used by trained professionals. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment has been completed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 62717-50-4: Oxirane, (2-chlorophenyl)- | CymitQuimica [cymitquimica.com]
- 2. (2-Chlorophenyl)oxirane | 62717-50-4 [chemicalbook.com]
- 3. (2-Chlorophenyl)oxirane CAS#: 62717-50-4 [m.chemicalbook.com]
- 4. 2-(2-Chlorophenyl)oxirane | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolism of tridiphane (2-(3,5-dichlorophenyl)-2(2,2,2-trichloroethyl)oxirane) by hepatic epoxide hydrolases and glutathione S-transferases in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Styrene: toxicity studies--what do they show? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 12. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(2-Chlorophenyl)oxirane safety and handling precautions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120550#2-2-chlorophenyl-oxirane-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com